Slc6A19-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Slc6A19-IN-1 involves a medicinal chemistry approach to generate inhibitors with IC50-values of 31-90 nM . The synthetic route typically includes the preparation of bromo-compounds and the use of various chemical scaffolds . For example, a solution of an alcohol derivative in dichloromethane with carbon tetrabromide and triphenylphosphine is stirred for 24 hours to yield the corresponding bromo-compound . Industrial production methods may involve high-throughput screening and optimization of chemical scaffolds to achieve higher affinity and selectivity .
化学反应分析
Slc6A19-IN-1 undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include carbon tetrabromide and triphenylphosphine . The major products formed from these reactions are bromo-compounds, which are essential intermediates in the synthesis of this compound .
科学研究应用
Slc6A19-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of amino acid transporters and their role in amino acid homeostasis . In biology, it helps in understanding the physiological functions of SLC6A19 and its impact on metabolic health . In medicine, this compound is being investigated as a potential therapeutic agent for treating metabolic disorders such as phenylketonuria and urea-cycle disorders . Additionally, it has applications in the development of biomarkers for the inhibition of SLC6A19 .
作用机制
The mechanism of action of Slc6A19-IN-1 involves the selective binding to the B0AT1 transporter, thereby preventing the uptake of neutral amino acids into cells . This inhibition modulates various physiological systems and pathways that depend on amino acid availability . The binding of this compound prevents a substantial movement of transmembrane helices 1 and 6, which is required for the transporter to make a conformational change from an outward open state to the occluded state .
相似化合物的比较
Slc6A19-IN-1 is unique compared to other similar compounds due to its high affinity and selectivity for the B0AT1 transporter . Similar compounds include inhibitors of other amino acid transporters such as ASCT2 (SLC1A5) and LAT1 (SLC7A5) . this compound stands out due to its specific inhibition of SLC6A19, making it a valuable tool for studying the physiological and therapeutic implications of this transporter .
属性
分子式 |
C20H21F3N6O2 |
---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
(3S)-N-[2-(1-aminocyclopropyl)ethyl]-3-[3-(4-cyanophenyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H21F3N6O2/c21-20(22,23)19(8-10-29(12-19)17(30)26-9-7-18(25)5-6-18)16-27-15(28-31-16)14-3-1-13(11-24)2-4-14/h1-4H,5-10,12,25H2,(H,26,30)/t19-/m0/s1 |
InChI 键 |
LNYJCHQINZNZAQ-IBGZPJMESA-N |
手性 SMILES |
C1CN(C[C@@]1(C2=NC(=NO2)C3=CC=C(C=C3)C#N)C(F)(F)F)C(=O)NCCC4(CC4)N |
规范 SMILES |
C1CC1(CCNC(=O)N2CCC(C2)(C3=NC(=NO3)C4=CC=C(C=C4)C#N)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。